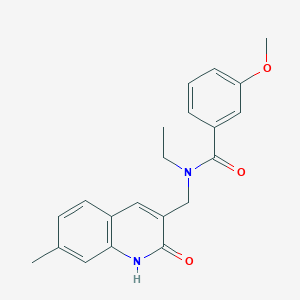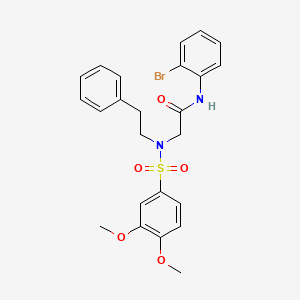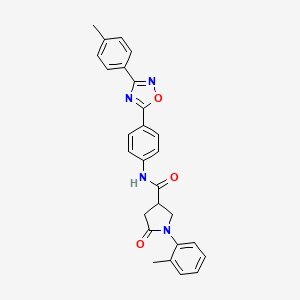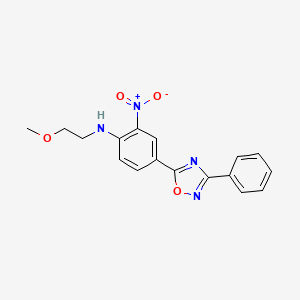
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as EHP-101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EHP-101 is a cannabinoid-like compound that targets the CB2 receptor, which is primarily expressed in immune cells and has been associated with anti-inflammatory and neuroprotective effects.
Mechanism of Action
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide targets the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been associated with anti-inflammatory and neuroprotective effects. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to activate the CB2 receptor and modulate immune responses, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects. In preclinical studies, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and Parkinson's disease. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for the CB2 receptor, which allows for targeted modulation of immune responses. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, limitations of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide include its limited solubility and stability, which could impact its efficacy in vivo.
Future Directions
There are several potential future directions for N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide research. One area of interest is the development of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide as a therapeutic agent for inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide could have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy and safety of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide in these contexts. Additionally, research could focus on developing more stable and soluble formulations of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide to improve its efficacy in vivo.
Synthesis Methods
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized using a multi-step process involving the reaction of 3-methoxybenzoyl chloride with N-ethyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-ethyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)16-6-5-7-18(12-16)26-3)13-17-11-15-9-8-14(2)10-19(15)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXRYFWNLHYZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)





